rac-(3R,4S)-4-phenyloxolan-3-ol
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Overview
Description
rac-(3R,4S)-4-phenyloxolan-3-ol: is a chiral compound that belongs to the family of oxolanes It is characterized by the presence of a phenyl group attached to the oxolane ring, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-phenyloxolan-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral reducing agents. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient and cost-effective synthesis. The scalability of these methods makes them suitable for the commercial production of the compound.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-4-phenyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield different alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
rac-(3R,4S)-4-phenyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-phenyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
- rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol
- rac-(3R,4S)-4-(dimethylamino)-3-pyrrolidinol dihydrochloride
- rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide
Comparison: rac-(3R,4S)-4-phenyloxolan-3-ol is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of different functional groups and stereochemistry in similar compounds can lead to variations in their chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(3S,4R)-4-phenyloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERZAYEXRFPAW-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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